3-(Trifluoromethyl)phenylacetone

Catalog No.
S750173
CAS No.
21906-39-8
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)phenylacetone

CAS Number

21906-39-8

Product Name

3-(Trifluoromethyl)phenylacetone

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-one

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3

InChI Key

JPHQCDCEBDRIOL-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=CC=C1)C(F)(F)F

Synonyms

1-(3-Trifluoromethylphenyl)-2-propanone; 1-(3-Trifluoromethylphenyl)acetone; 1-(3-Trifluoromethylphenyl)propane-2-one; 1-(.alpha.,.alpha.,.alpha.-Trifluoro-m-tolyl)-2-propanone.

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(F)(F)F
  • (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine: This compound was synthesized through a reductive amination reaction using 3-(trifluoromethyl)phenylacetone and ammonia as starting materials. []
  • N-{2-[1-methyl-2-(3-trifluoromethylphenyl)]-ethylamino}ethanol: This compound was prepared via a two-step process involving the Mannich reaction and subsequent reduction, with 3-(trifluoromethyl)phenylacetone as a key intermediate. []

These examples showcase the potential of 3-(trifluoromethyl)phenylacetone as a versatile building block for the construction of complex organic molecules.

Other Potential Applications

While research on the specific applications of 3-(trifluoromethyl)phenylacetone is limited, its structural features suggest potential in various areas:

  • Medicinal Chemistry: The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, making 3-(trifluoromethyl)phenylacetone a potential candidate for the development of novel pharmaceuticals. []
  • Material Science: The aromatic ring and carbonyl functionality of 3-(trifluoromethyl)phenylacetone could be exploited for the design of functional materials with specific properties, such as polymers or liquid crystals.

3-(Trifluoromethyl)phenylacetone is an organic compound with the molecular formula C10H9F3O and a molecular weight of approximately 202.17 g/mol. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetone moiety. It typically appears as a colorless liquid and is noted for its distinctive chemical properties, which are influenced by the electronegative trifluoromethyl group that enhances its reactivity in various

  • TFMPA may be irritating to the skin, eyes, and respiratory system [].
  • Specific data on toxicity is not available.
  • Standard laboratory safety practices should be followed when handling TFMPA, including wearing gloves, eye protection, and working in a fume hood [].

Please Note:

  • The information provided is based on scientific research related to the chemical properties and applications of TFMPA.
  • Due to the absence of specific data, some sections like mechanism of action are not applicable at this time.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids, which can further participate in various synthetic pathways.
  • Reduction: It can undergo reduction reactions to yield alcohols or other reduced derivatives, providing versatility in synthetic applications.
  • Substitution Reactions: The trifluoromethyl group can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives .

Research into the biological activity of 3-(Trifluoromethyl)phenylacetone suggests it may play a role in drug discovery and development. Its structure allows it to serve as a building block for biologically active molecules. The compound has been investigated for its potential effects on various biochemical pathways, particularly in the context of asymmetric organic reactions where it acts as a chiral iminium-type organocatalyst .

Synthesis of 3-(Trifluoromethyl)phenylacetone can be achieved through several methods:

  • Reaction of 3-(Trifluoromethyl)benzyl Chloride with Acetone: A common route involves treating 3-(trifluoromethyl)benzyl chloride with acetone in the presence of a base, facilitating the formation of the ketone.
  • Reductive Amination: This method has been employed in multi-step syntheses, such as that of Fenfluramine, where 3-(trifluoromethyl)phenylacetone serves as an intermediate .

Industrial production often utilizes large-scale chemical reactors under optimized conditions, including steps like distillation and purification to ensure high product quality .

The applications of 3-(Trifluoromethyl)phenylacetone span various fields:

  • Organic Synthesis: It is widely used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: The compound is valuable in developing biologically active molecules due to its unique structural features.
  • Specialty Chemicals Production: It finds utility in producing specialty chemicals and materials, enhancing its significance in industrial applications .

Interaction studies indicate that 3-(Trifluoromethyl)phenylacetone interacts with biological targets through mechanisms such as hydrogen bonding and steric interactions. These interactions are crucial for its role in asymmetric organic reactions, where it contributes to synthesizing chiral amines and hydroxyl groups. Environmental factors like temperature and pressure can influence its efficacy and stability during these interactions .

Several compounds share structural similarities with 3-(Trifluoromethyl)phenylacetone. Below is a comparison highlighting its uniqueness:

Compound NameFunctional GroupUnique Features
3-(Trifluoromethyl)benzaldehydeAldehydeContains an aldehyde group; different reactivity
3-(Trifluoromethyl)benzoic acidCarboxylic acidExhibits acidic properties; involved in different reactions
3-(Trifluoromethyl)phenylacetonitrileNitrileFeatures a nitrile group; distinct reactivity pattern

3-(Trifluoromethyl)phenylacetone is unique due to its ketone functional group, which allows it to engage in different types of

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21906-39-8

Wikipedia

3-(Trifluoromethyl)phenylacetone

Dates

Modify: 2023-08-15

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